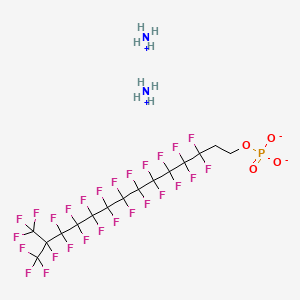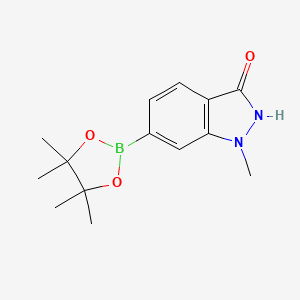
3-Methyl-N-(5-methylpyridin-2-yl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-N-(5-methylpyridin-2-yl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a phthalazine core, a pyridine ring, and multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-N-(5-methylpyridin-2-yl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide typically involves multi-step organic reactions. One common method involves the reaction of 3-methylpyridin-2-amine with pyrimidine-5-carbaldehyde in the presence of p-toluenesulfonic acid as a catalyst. The reaction is carried out in toluene under reflux conditions for several hours, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
3-Methyl-N-(5-methylpyridin-2-yl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of compounds.
科学的研究の応用
3-Methyl-N-(5-methylpyridin-2-yl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Medicine: Potential therapeutic applications include its use as a lead compound for the development of new pharmaceuticals targeting specific diseases.
作用機序
The mechanism of action of 3-Methyl-N-(5-methylpyridin-2-yl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Similar compounds include other phthalazine derivatives and pyridine-containing molecules. Examples include:
- 3-Methyl-N-(pyrimidin-5-ylmethyl)pyridin-2-amine
- Thiazolo[5,4-b]pyridine derivatives
Uniqueness
What sets 3-Methyl-N-(5-methylpyridin-2-yl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide apart is its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential for further development in various fields .
特性
分子式 |
C16H14N4O2 |
|---|---|
分子量 |
294.31 g/mol |
IUPAC名 |
3-methyl-N-(5-methylpyridin-2-yl)-4-oxophthalazine-1-carboxamide |
InChI |
InChI=1S/C16H14N4O2/c1-10-7-8-13(17-9-10)18-15(21)14-11-5-3-4-6-12(11)16(22)20(2)19-14/h3-9H,1-2H3,(H,17,18,21) |
InChIキー |
LVULMCDYQHGDQI-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(C=C1)NC(=O)C2=NN(C(=O)C3=CC=CC=C32)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


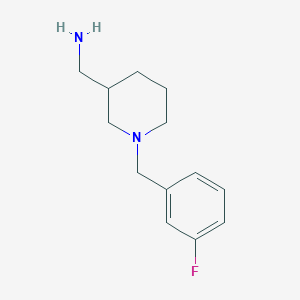
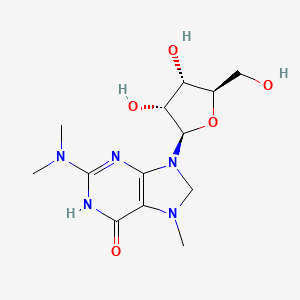


![6-Chloro-3-[(dimethylamino)methy]-2-methylpyridine](/img/structure/B12846627.png)
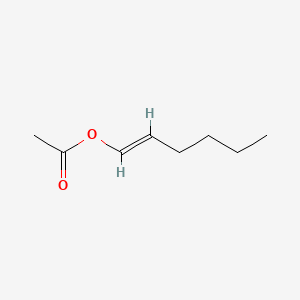

![1-[2-(2,4-Dimethoxyphenyl)ethyl]-2,3-dimethylpiperidin-4-one oxalate](/img/structure/B12846655.png)
![4-Bromo-5-chloro-pyrazolo[1,5-a]pyridine](/img/structure/B12846661.png)
